(2R)-1-(2,3-dimethoxyphenyl)propan-2-amine is an organic compound classified under the category of phenol ethers, characterized by the presence of an ether group linked to a benzene ring. It has garnered interest in both academic and pharmaceutical research due to its structural properties and potential biological activities. The compound's chemical formula is with a molecular weight of approximately 197.26 g/mol .
The synthesis of (2R)-1-(2,3-dimethoxyphenyl)propan-2-amine typically involves a multi-step process that may include the following methods:
The molecular structure of (2R)-1-(2,3-dimethoxyphenyl)propan-2-amine can be described using various identifiers:
CC(C)(N)OC1=C(C=C(C=C1)OC)C
VLPIATFUUWWMKC-SNVBAGLBSA-N
The compound features a propan-2-amine backbone with a dimethoxy-substituted phenyl group attached at the first carbon .
(2R)-1-(2,3-dimethoxyphenyl)propan-2-amine can undergo several types of chemical reactions:
While specific data on the mechanism of action for (2R)-1-(2,3-dimethoxyphenyl)propan-2-amine is limited, compounds within this class are often investigated for their potential interactions with neurotransmitter systems. It may act as a modulator or inhibitor in pathways involving monoamines due to its structural similarity to known psychoactive substances.
Research suggests that similar compounds can affect serotonin and dopamine pathways, potentially influencing mood and cognitive functions .
Data regarding melting point and boiling point are often not specified but are essential for practical applications in synthesis and formulation .
(2R)-1-(2,3-dimethoxyphenyl)propan-2-amine has potential applications in:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1